16-Desmethyl-16-(hydroxymethyl)rifaximin

描述

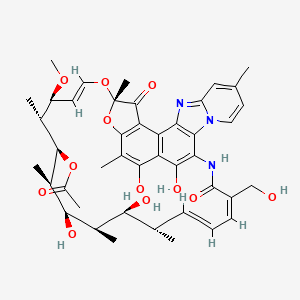

. It is a derivative of rifaximin, a well-known antibiotic used primarily to treat gastrointestinal disorders. This compound has a molecular formula of C43H51N3O12 and a molecular weight of 801.88 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 16-Desmethyl-16-(Hydroxymethyl)Rifaximin involves the modification of the parent compound rifaximin. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves selective demethylation and hydroxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in solid form .

化学反应分析

Types of Reactions

16-Desmethyl-16-(Hydroxymethyl)Rifaximin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学研究应用

16-Desmethyl-16-(Hydroxymethyl)Rifaximin has various applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of rifaximin derivatives.

Biology: Employed in biological assays to investigate its effects on microbial growth and metabolism.

Medicine: Studied for its potential therapeutic effects and safety profile in treating gastrointestinal disorders.

Industry: Utilized in the pharmaceutical industry for the development of new antibiotics and related compounds.

作用机制

The mechanism of action of 16-Desmethyl-16-(Hydroxymethyl)Rifaximin involves its interaction with bacterial RNA polymerase, inhibiting the synthesis of RNA and thereby preventing bacterial replication. This compound targets the bacterial ribosome and disrupts protein synthesis, leading to bacterial cell death .

相似化合物的比较

Similar Compounds

Rifaximin: The parent compound, widely used as an antibiotic.

Rifampicin: Another antibiotic in the same family, used to treat tuberculosis.

Rifabutin: Used to treat mycobacterial infections.

Uniqueness

16-Desmethyl-16-(Hydroxymethyl)Rifaximin is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antibiotics .

生物活性

16-Desmethyl-16-(hydroxymethyl)rifaximin, a derivative of rifaximin, has garnered attention due to its biological activity, particularly as an antibiotic. This compound is characterized by the removal of a methyl group and the addition of a hydroxymethyl group at the 16th position of the rifaximin molecule. It is often referred to as Impurity H in pharmaceutical contexts and has implications for drug formulation and efficacy.

- Molecular Formula : C₄₃H₅₁N₃O₁₂

- Molecular Weight : 801.89 g/mol

- CAS Number : 1210022-90-4

The biological activity of this compound is primarily attributed to its antibacterial properties. It exhibits effectiveness against both Gram-positive and Gram-negative bacteria, similar to its parent compound, rifaximin. Additionally, it acts as a pregnane X receptor (PXR) agonist , influencing drug metabolism and transport mechanisms within human cells .

Biological Activity

-

Antibacterial Properties :

- Exhibits broad-spectrum antibacterial activity.

- Effective against various pathogenic bacteria, making it a potential candidate for treating gastrointestinal infections.

-

PXR Agonism :

- Modulates the expression of genes involved in drug metabolism.

- May alter pharmacokinetics compared to rifaximin, potentially affecting therapeutic outcomes.

-

Safety Profile :

- Generally well-tolerated with minimal side effects.

- Potential adverse reactions include allergic responses and gastrointestinal disturbances.

Comparative Analysis with Related Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| Rifaximin | Parent compound; semi-synthetic antibiotic | Broad-spectrum antibacterial activity |

| 16-Methoxymethylrifaximin | Another derivative with a methoxy group | Different pharmacokinetics due to methoxy addition |

| Rifaximin Impurity D | Related impurity with variations in structure | May exhibit different biological activities |

Understanding these differences is crucial for optimizing therapeutic applications and minimizing adverse effects associated with these compounds.

Case Studies and Research Findings

Research on this compound remains limited but promising. Future studies could focus on:

- Stability Studies : Investigating the stability of this compound under various conditions to understand its behavior in pharmaceutical formulations.

- Pharmacokinetic Studies : Evaluating how its unique structure influences absorption, distribution, metabolism, and excretion (ADME) profiles compared to rifaximin.

- In Vivo Efficacy Trials : Conducting animal studies to assess its effectiveness in treating specific infections and understanding its mechanism in a biological context.

Future Directions

Given the potential of this compound as an antibiotic and its role in modulating drug metabolism through PXR activation, further research is warranted. Areas for exploration include:

- Clinical Trials : Testing the efficacy and safety of this compound in human subjects.

- Formulation Development : Investigating how this impurity can be optimally incorporated into existing rifaximin formulations or developed as a standalone therapeutic agent.

- Interaction Studies : Understanding how this compound interacts with other medications to predict possible drug-drug interactions that could influence treatment outcomes.

属性

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,36-tetrahydroxy-22-(hydroxymethyl)-11-methoxy-3,7,12,14,16,18,30-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51N3O12/c1-19-13-15-46-28(17-19)44-32-29-30-37(51)24(6)40-31(29)41(53)43(8,58-40)56-16-14-27(55-9)21(3)39(57-25(7)48)23(5)36(50)22(4)35(49)20(2)11-10-12-26(18-47)42(54)45-33(34(32)46)38(30)52/h10-17,20-23,27,35-36,39,47,49-52H,18H2,1-9H3,(H,45,54)/b11-10+,16-14+,26-12-/t20-,21+,22+,23+,27-,35-,36+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTUFZPLJLQLQM-SRVBJRABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861028 | |

| Record name | 16-Desmethyl-16-(hydroxymethyl)rifaximin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210022-90-4 | |

| Record name | 16-Desmethyl-16-(hydroxymethyl)rifaximin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210022904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Desmethyl-16-(hydroxymethyl)rifaximin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-DESMETHYL-16-(HYDROXYMETHYL)RIFAXIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ZC3G20EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。